tert-butyl N-[(3R)-3-amino-3-(thiophen-2-yl)propyl]-N-methylcarbamate
Description
Molecular Formula: C₁₃H₂₂N₂O₂S Molecular Weight: 270.39 g/mol CAS Number: 2639392-27-9 Structure: Features a chiral (3R)-configured amino group, a thiophen-2-yl substituent, and a tert-butyl carbamate group with an N-methyl modification.
Properties
Molecular Formula |
C13H22N2O2S |
|---|---|
Molecular Weight |
270.39 g/mol |
IUPAC Name |
tert-butyl N-[(3R)-3-amino-3-thiophen-2-ylpropyl]-N-methylcarbamate |
InChI |
InChI=1S/C13H22N2O2S/c1-13(2,3)17-12(16)15(4)8-7-10(14)11-6-5-9-18-11/h5-6,9-10H,7-8,14H2,1-4H3/t10-/m1/s1 |
InChI Key |
MZFWCBSIPZKVKZ-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)CC[C@H](C1=CC=CS1)N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCC(C1=CC=CS1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3R)-3-amino-3-(thiophen-2-yl)propyl]-N-methylcarbamate typically involves multiple steps. One common method includes the protection of the amino group, followed by the introduction of the thiophene ring and the tert-butyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(3R)-3-amino-3-(thiophen-2-yl)propyl]-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
tert-Butyl N-[(3R)-3-amino-3-(thiophen-2-yl)propyl]-N-methylcarbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R)-3-amino-3-(thiophen-2-yl)propyl]-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Properties
Structural and Functional Analysis
Thiophene vs. Oxan-3-yl Substituents
- Target Compound (Thiophene) : The electron-rich thiophene enhances π-stacking interactions, relevant in kinase or receptor binding. Its hydrophobicity improves membrane permeability.
Thioamide vs. Thiophene
- The thioamide group (C=S) in tert-butyl N-(3-amino-3-thioxopropyl)carbamate may act as a transition-state mimic in enzyme inhibition (e.g., proteases). However, its shorter chain limits spatial flexibility compared to the thiophene-containing target .
Trifluoromethyl-Thiophene Derivative
- The methyl branch on the propyl chain adds steric bulk, which could influence binding pocket interactions .
Research and Application Insights
- Drug Development : The target compound’s thiophene moiety is bioisosteric to benzene, making it valuable in designing kinase inhibitors (e.g., EGFR or JAK inhibitors).
- Peptide Synthesis : Boc protection in analogs like CAS 1093869-21-6 and 2735653 enables amine group preservation during solid-phase synthesis .
- Thermodynamic Stability : Thiophene derivatives generally exhibit higher thermal stability compared to thioamides, which may degrade under acidic conditions .
Biological Activity
Tert-butyl N-[(3R)-3-amino-3-(thiophen-2-yl)propyl]-N-methylcarbamate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential clinical applications.
The compound this compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H17N2O2S |
| Molecular Weight | 253.34 g/mol |
| CAS Number | 2639392-27-9 |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its role as an inhibitor of key enzymes involved in the pathology of Alzheimer's disease. Specifically, it has been shown to inhibit:
- β-secretase : This enzyme is crucial for the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta peptides, which aggregate to form plaques in AD.
- Acetylcholinesterase : Inhibition of this enzyme increases acetylcholine levels, potentially improving cognitive function.
In vitro studies have demonstrated that this compound can significantly reduce amyloid-beta aggregation and protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta exposure .
In Vitro Studies
In vitro experiments have highlighted the protective effects of this compound on astrocytes exposed to amyloid-beta 1-42. Key findings include:
- Cell Viability : At a concentration of 100 μM, the compound maintained 100% cell viability in astrocyte cultures, while untreated cells showed significant cytotoxicity when exposed to amyloid-beta .
| Treatment | Cell Viability (%) |
|---|---|
| Control | 100 |
| Amyloid-beta | 43.78 ± 7.17 |
| Amyloid-beta + Compound | 62.98 ± 4.92 |
In Vivo Studies
In vivo assessments using scopolamine-induced models of Alzheimer's disease revealed that while this compound exhibited some protective effects, these were not statistically significant when compared to established treatments like galantamine. This discrepancy may be attributed to the compound's bioavailability in brain tissues .
Case Studies and Clinical Implications
Research into similar compounds has suggested a multimodal approach may be necessary for effective Alzheimer's treatment. The potential for this compound to target multiple pathways involved in AD pathology makes it a candidate for further exploration in combination therapies.
Q & A
Q. What synthetic strategies are employed to achieve high enantiomeric purity in the synthesis of tert-butyl N-[(3R)-3-amino-3-(thiophen-2-yl)propyl]-N-methylcarbamate?
The synthesis typically involves stereoselective reactions to preserve the (3R)-configuration. Key steps include:
- Chiral amine precursors : Use of (R)-configured starting materials or chiral auxiliaries to ensure stereochemical fidelity during the coupling of the thiophen-2-yl group .
- Protection-deprotection : Sequential protection of the amino group with tert-butyloxycarbonyl (Boc) to prevent racemization during N-methylation .
- Purification : Chromatography or recrystallization in polar solvents (e.g., ethanol/water) to isolate the enantiomerically pure product .
Q. How is the molecular structure of this compound validated experimentally?
- X-ray crystallography : Resolves absolute stereochemistry and confirms the (3R)-configuration. Hydrogen bonding between the carbamate carbonyl and amino groups stabilizes the crystal lattice, as seen in analogous carbamate structures .
- NMR spectroscopy : H and C NMR verify the thiophen-2-yl moiety (δ ~6.9–7.4 ppm for aromatic protons) and tert-butyl group (δ ~1.4 ppm for nine equivalent protons) .
- Chiral HPLC : Validates enantiopurity using columns like Chiralpak AD-H with hexane/isopropanol mobile phases .
Advanced Research Questions
Q. What mechanistic insights explain the role of the hydroxyimino group in modulating biological activity?
The hydroxyimino (-NH-O-) group enhances:
- Hydrogen bonding : Stabilizes interactions with enzyme active sites (e.g., kinases or proteases) through dual hydrogen donor/acceptor capacity .
- Electron withdrawal : Polarizes adjacent bonds, increasing electrophilicity at the carbamate carbonyl, which may improve covalent binding to nucleophilic residues (e.g., cysteine thiols) .
- Comparative studies : Analogues lacking this group show reduced inhibitory potency in enzyme assays, confirming its critical role .
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Discrepancies arise from:
- Reaction conditions : Temperature sensitivity (e.g., exothermic N-methylation requiring strict control at 0–5°C) .
- Solvent effects : Dichloromethane vs. acetonitrile impacts carbamate stability and byproduct formation .
- Optimization strategies :
- Design of Experiment (DoE) to identify critical parameters (e.g., molar ratios, catalyst loading).
- In-line FTIR monitoring to track intermediate formation and adjust conditions dynamically .
Q. What methodologies are used to assess this compound’s interaction with metabolic enzymes?
- CYP450 inhibition assays : Liver microsomes incubated with the compound and probe substrates (e.g., midazolam for CYP3A4). LC-MS/MS quantifies metabolite suppression .
- Kinetic studies : determination via Lineweaver-Burk plots to classify inhibition mode (competitive/uncompetitive) .
- Molecular docking : Glide or AutoDock simulations predict binding poses in cytochrome P450 active sites, guided by crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
